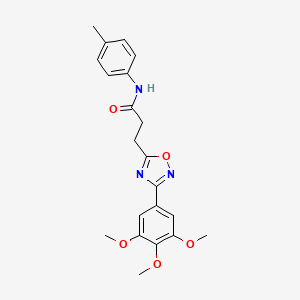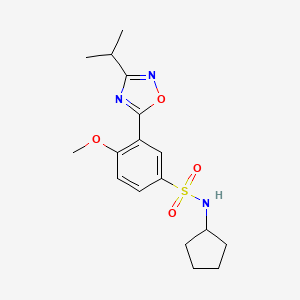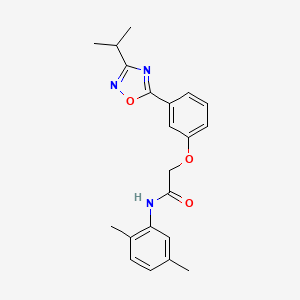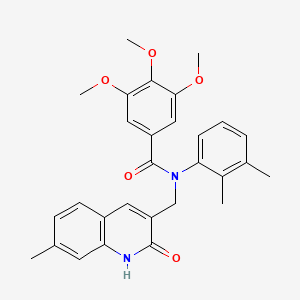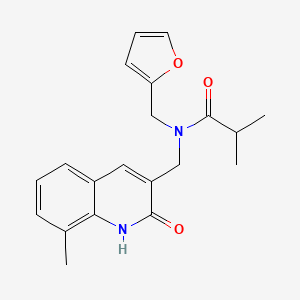
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide, also known as FMISO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical field. FMISO is a radiolabeled compound that is used in medical imaging to detect hypoxic cells in tumors.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide is primarily used in medical imaging to detect hypoxic cells in tumors. Hypoxia is a condition in which there is a lack of oxygen supply to tissues, which is a common feature of solid tumors. This compound is a radiolabeled compound that is injected into the patient's body and is taken up by the hypoxic cells in the tumor. The radiolabel allows the detection of these hypoxic cells using positron emission tomography (PET) imaging. The detection of hypoxic cells is crucial in cancer diagnosis and treatment planning.
Mécanisme D'action
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide is selectively taken up by hypoxic cells in tumors due to the low oxygen concentration in these cells. The isobutyramide group of this compound is hydrolyzed in the cells, releasing the radiolabeled moiety. The radiolabeled moiety emits positrons, which are detected by PET imaging. The detection of hypoxic cells using this compound is based on the principle that these cells have a higher uptake of this compound compared to the surrounding normal tissues.
Biochemical and Physiological Effects:
This compound is a radiolabeled compound and does not have any direct biochemical or physiological effects on the body. The radiolabeled moiety emits positrons, which are detected by PET imaging. The injection of this compound is a safe and non-invasive procedure, and the radiolabeled compound is eliminated from the body through urine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has several advantages as a radiolabeled compound for medical imaging. It is a selective marker for hypoxic cells in tumors, which allows for accurate detection and diagnosis. This compound is also a non-invasive procedure, which makes it a safer alternative to invasive diagnostic procedures. However, this compound has some limitations in lab experiments. The synthesis of this compound is a complex process, and the purity of the final product is critical for its use in scientific research. This compound is also a radiolabeled compound, which requires specialized equipment and facilities for its handling and disposal.
Orientations Futures
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has significant potential for future research in the medical field. Some possible future directions for this compound research include:
1. Development of new synthesis methods to improve the purity and yield of this compound.
2. Investigation of the use of this compound in the diagnosis and treatment of other diseases besides cancer.
3. Exploration of the use of this compound in combination with other imaging techniques for more accurate diagnosis and treatment planning.
4. Development of new radiolabeled compounds with improved properties for medical imaging.
Conclusion:
This compound is a radiolabeled compound that has significant potential for medical imaging in the diagnosis and treatment of cancer. The synthesis of this compound is a complex process, and the purity of the final product is critical for its use in scientific research. This compound is a safe and non-invasive procedure, and the radiolabeled compound is eliminated from the body through urine. This compound has several advantages as a radiolabeled compound for medical imaging, but also has some limitations in lab experiments. Future research on this compound could lead to new developments in the diagnosis and treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide involves the reaction of furan-2-ylmethylamine with 2-hydroxy-8-methylquinoline in the presence of isobutyryl chloride. The resulting product is purified using chromatography to obtain this compound. The synthesis of this compound is a relatively complex process, and the purity of the final product is critical for its use in scientific research.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)20(24)22(12-17-8-5-9-25-17)11-16-10-15-7-4-6-14(3)18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPRJJOSSVTGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)
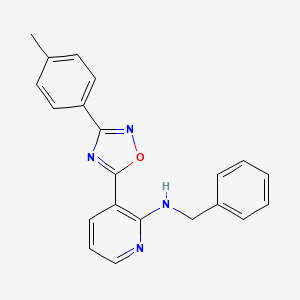


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
